molecular formula C31H42O11 B1255603 Ajugamarin A2

Ajugamarin A2

Cat. No.: B1255603
M. Wt: 590.7 g/mol
InChI Key: IAAHUGSOWYSQSN-BEEMTZEWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ajugamarin A2 is a neo-clerodane diterpenoid isolated from Ajuga decumbens Thunb., a plant traditionally used in Chinese medicine. Structurally, it belongs to the clerodane class, characterized by a bicyclic diterpene skeleton with oxygenated functional groups. Its isolation and structural elucidation were achieved using preparative HPLC, NMR spectroscopy (1H, 13C, HMBC, HSQC), and HRESIMS, confirming its molecular formula and stereochemistry . This compound exhibits notable anticancer activity, as demonstrated via in vitro assays (CCK8 method) against human cancer cell lines, though specific IC50 values remain undisclosed in the available literature .

Properties

Molecular Formula

C31H42O11

Molecular Weight

590.7 g/mol

IUPAC Name

[(1R,4R,4aR,5S,7R,8S,8aR)-5-acetyloxy-4a-(acetyloxymethyl)-8-[(2S)-2-acetyloxy-2-(5-oxo-2H-furan-3-yl)ethyl]-7,8-dimethylspiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-1-yl] (E)-2-methylbut-2-enoate

InChI

InChI=1S/C31H42O11/c1-8-17(2)28(36)42-23-9-10-30(15-39-30)31(16-38-19(4)32)25(41-21(6)34)11-18(3)29(7,27(23)31)13-24(40-20(5)33)22-12-26(35)37-14-22/h8,12,18,23-25,27H,9-11,13-16H2,1-7H3/b17-8+/t18-,23-,24+,25+,27-,29+,30+,31-/m1/s1

InChI Key

IAAHUGSOWYSQSN-BEEMTZEWSA-N

Isomeric SMILES

C/C=C(\C)/C(=O)O[C@@H]1CC[C@]2(CO2)[C@]3([C@H]1[C@@]([C@@H](C[C@@H]3OC(=O)C)C)(C)C[C@@H](C4=CC(=O)OC4)OC(=O)C)COC(=O)C

Canonical SMILES

CC=C(C)C(=O)OC1CCC2(CO2)C3(C1C(C(CC3OC(=O)C)C)(C)CC(C4=CC(=O)OC4)OC(=O)C)COC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Implications

  • Bioactivity Trends: Oxygenation at C-15 (as in this compound) is critical for moderate anticancer activity, while nor-clerodanes (e.g., Ajuganipponin B) show superior potency .
  • Synthetic Challenges : The acetyloxy group in A2 complicates synthetic reproducibility compared to simpler analogues like Ajugamarin A1, necessitating advanced protecting-group strategies .

Q & A

Q. What methodological approaches are recommended for isolating Ajugamarin A2 from natural sources?

this compound is typically isolated using chromatographic techniques such as column chromatography (silica gel, reverse-phase) and preparative HPLC. Solvent extraction with ethanol or methanol is often employed to obtain crude extracts, followed by bioassay-guided fractionation to pinpoint bioactive fractions. Purity validation requires NMR, mass spectrometry, and HPLC-UV analysis .

Q. How can researchers ensure structural elucidation accuracy for this compound?

Combine spectroscopic methods:

  • NMR (1D and 2D experiments like COSY, HSQC, HMBC) to assign stereochemistry and functional groups.
  • X-ray crystallography for absolute configuration determination.
  • High-resolution mass spectrometry (HRMS) to confirm molecular formula. Cross-validate findings with computational tools (e.g., DFT calculations for NMR chemical shifts) .

Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?

  • Anticancer activity : Use cell viability assays (MTT, SRB) against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
  • Antimicrobial activity : Follow CLSI guidelines for MIC/MBC determination.
  • Enzyme inhibition : Employ fluorescence-based or colorimetric assays (e.g., COX-2 inhibition). Include positive controls (e.g., doxorubicin for cytotoxicity) and triplicate experiments to ensure reproducibility .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in reported bioactivity data for this compound?

  • Meta-analysis : Systematically compare methodologies across studies (e.g., extraction protocols, assay conditions).
  • Dose-response validation : Test this compound across a broader concentration range to identify non-linear effects.
  • Mechanistic studies : Use transcriptomics/proteomics to identify off-target effects or synergistic pathways. Address confounding factors (e.g., compound stability in assay media) through stability tests .

Q. What strategies optimize the reproducibility of this compound’s pharmacological effects in in vivo models?

  • Standardized dosing : Use pharmacokinetic studies to determine optimal administration routes and bioavailability.
  • Control groups : Include vehicle controls and reference compounds.
  • Blinded experiments : Minimize bias in outcome assessment. Document protocols using ARRIVE 2.0 guidelines, including sample size justification and randomization methods .

Q. How can researchers apply the FINER criteria to formulate hypotheses about this compound’s therapeutic potential?

  • Feasible : Assess compound availability and assay accessibility.
  • Novel : Compare with existing literature to identify gaps (e.g., unexplored mechanisms like autophagy modulation).
  • Ethical : Ensure in vivo studies comply with institutional animal care guidelines.
  • Relevant : Align with global health priorities (e.g., antimicrobial resistance) .

Q. What analytical frameworks are effective for validating this compound’s mechanism of action?

  • Network pharmacology : Map compound-target-disease interactions using databases like STITCH or KEGG.
  • CRISPR/Cas9 knockout models : Validate target genes in disease-relevant cell lines.
  • Molecular docking : Predict binding affinities to putative targets (e.g., kinases) and validate via SPR or ITC .

Data Analysis & Reporting

Q. How should researchers address variability in this compound’s bioactivity across cell lines?

  • Stratified analysis : Group results by cell lineage (e.g., epithelial vs. hematopoietic).
  • Multi-omics integration : Correlate activity with genomic/proteomic profiles of sensitive vs. resistant cells. Report variability metrics (e.g., CV% for IC₅₀ values) and discuss biological relevance .

Q. What steps ensure rigorous peer review of this compound-related manuscripts?

  • Data transparency : Share raw NMR spectra, dose-response curves, and statistical scripts via repositories like Zenodo.
  • Reproducibility checklist : Adhere to journal-specific guidelines (e.g., Journal of Natural Products’ chemical validation standards).
  • Conflict declaration : Disclose funding sources or competing interests .

Methodological Resources

Recommended databases for literature reviews on this compound:

  • Primary sources : PubMed, SciFinder, Reaxys (prioritize peer-reviewed journals).
  • Structure databases : PubChem, ChEMBL (for bioactivity comparisons).
    Avoid non-academic sources (e.g., vendor websites) and use citation managers (Zotero, EndNote) to track references .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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